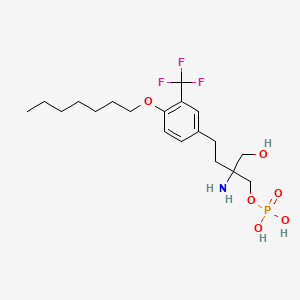
Amiselimod phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of amiselimod phosphate involves multiple steps, starting from the precursor compoundsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. This involves the use of industrial-grade equipment, continuous monitoring of reaction conditions, and stringent quality control measures to ensure the consistency and safety of the final product .
化学反应分析
Types of Reactions
Amiselimod phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and biological properties. These derivatives are often studied for their potential therapeutic applications .
科学研究应用
Amiselimod phosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study sphingosine 1-phosphate receptor modulation and related chemical reactions.
Biology: The compound is studied for its effects on lymphocyte trafficking and immune cell regulation.
作用机制
Amiselimod phosphate acts as a functional antagonist of the S1P1 receptor on lymphocytes. By inhibiting the receptor function, it retains lymphocytes sequestered in the lymph nodes, preventing them from contributing to autoimmune reactions . This mechanism of action involves the regulation of lymphocyte trafficking and the inhibition of colitogenic Th1 and Th17 cells’ infiltration into the colon .
相似化合物的比较
Similar Compounds
Similar compounds to amiselimod phosphate include:
Uniqueness
This compound is unique due to its lower EC50 value for S1P1 receptor agonism and its more favorable cardiac safety profile compared to other S1P1 receptor modulators . This makes it a promising candidate for therapeutic applications with potentially fewer adverse effects.
属性
CAS 编号 |
942398-85-8 |
|---|---|
分子式 |
C19H31F3NO6P |
分子量 |
457.4 g/mol |
IUPAC 名称 |
[2-amino-4-[4-heptoxy-3-(trifluoromethyl)phenyl]-2-(hydroxymethyl)butyl] dihydrogen phosphate |
InChI |
InChI=1S/C19H31F3NO6P/c1-2-3-4-5-6-11-28-17-8-7-15(12-16(17)19(20,21)22)9-10-18(23,13-24)14-29-30(25,26)27/h7-8,12,24H,2-6,9-11,13-14,23H2,1H3,(H2,25,26,27) |
InChI 键 |
OFRUGVQKZMGHHH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCOC1=C(C=C(C=C1)CCC(CO)(COP(=O)(O)O)N)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


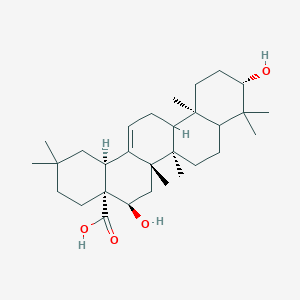
![(17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl) (E)-3,4-dimethylpent-2-enoate](/img/structure/B10775532.png)
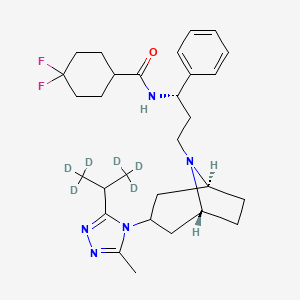

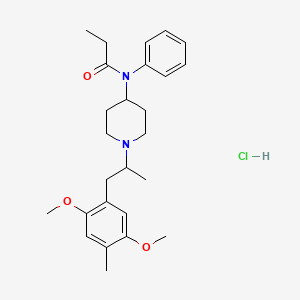
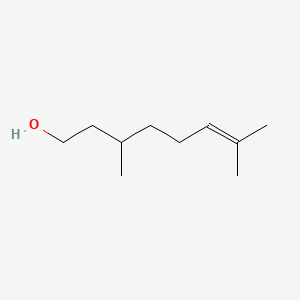
![methyl 3-hydroxy-1-methyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B10775572.png)
![(1S,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775575.png)
![(1R,2S,5S,8S)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775580.png)
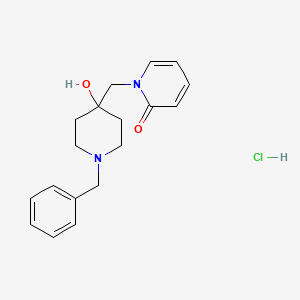
![[4-[(1R)-1-(4-piperidin-1-ylbutanoylamino)ethyl]phenyl] trifluoromethanesulfonate;hydrochloride](/img/structure/B10775588.png)
![N-[(4R)-4-(3,4-dimethoxyphenyl)-4-[7-(4-ethylpiperazin-1-yl)-3-oxo-1H-isoindol-2-yl]butyl]thiophene-2-sulfonamide](/img/structure/B10775602.png)
![(1S,8R)-2,6-dimethyl-9-propan-2-ylidene-11-oxatricyclo[6.2.1.01,5]undec-6-en-8-ol](/img/structure/B10775608.png)

